Lipophilicity (LogP) Differentiation of the 5-Ethoxy Substituent vs. Methoxy and Unsubstituted Analogs
The 5-ethoxy substituent confers a computed LogP of approximately 2.36, which falls within the optimal range for oral bioavailability (LogP 1-3). Compared to the 5-methoxy analog (predicted LogP ~1.8-2.0), the ethoxy group increases lipophilicity by roughly 0.3-0.5 log units, which may enhance membrane permeability while retaining sufficient aqueous solubility. This contrasts with the unsubstituted 5-H analog, which would have a significantly lower LogP (~1.5-1.7) and potentially reduced passive permeability . The exact quantitative difference must be verified experimentally, as these are computed projections [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.36 |
| Comparator Or Baseline | 5-methoxy analog (LogP ~1.8-2.0, estimated); 5-H analog (LogP ~1.5-1.7, estimated) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.9 over putative comparators |
| Conditions | Computed data from ChemSrc database; experimental LogP values for comparators unavailable |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and oral absorption; a LogP near 2.4 is often associated with favorable drug-like properties, whereas analogs with lower LogP may exhibit reduced cell penetration.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
